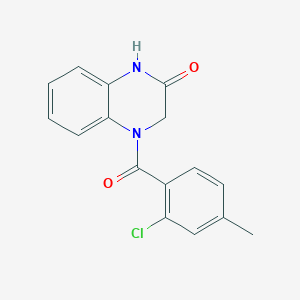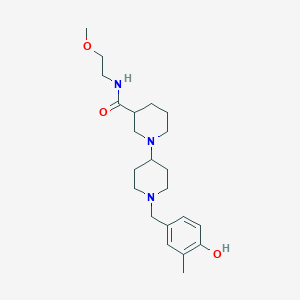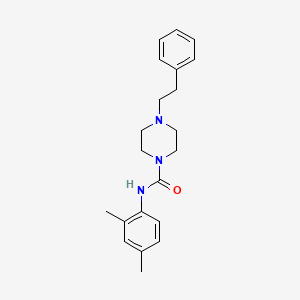
4-(2-chloro-4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMQ and has been studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of CMQ involves the inhibition of various enzymes and proteins that are essential for cell growth and survival. CMQ has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that regulates various cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
CMQ has been found to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to cells. CMQ has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMQ in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using CMQ is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on CMQ can focus on its potential as a drug candidate for various diseases such as cancer, fungal infections, and bacterial infections. Further studies can be conducted to optimize the synthesis method of CMQ and improve its solubility in water. The mechanism of action of CMQ can also be further elucidated to identify potential targets for drug development. Additionally, studies can be conducted to evaluate the toxicity and pharmacokinetics of CMQ in vivo.
In conclusion, 4-(2-chloro-4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has shown promising potential as a drug candidate for various diseases. Its high potency and selectivity towards cancer cells and microorganisms make it a valuable compound for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of CMQ involves the reaction of 2-chloro-4-methylbenzoic acid and 1,2-diaminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide, which undergoes cyclization to form the final product. The yield of CMQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
CMQ has been studied for various scientific research applications, including its potential as an anticancer agent, antifungal agent, and antimicrobial agent. CMQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against various fungal and bacterial strains.
Propiedades
IUPAC Name |
4-(2-chloro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-11(12(17)8-10)16(21)19-9-15(20)18-13-4-2-3-5-14(13)19/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDUWHILGNYXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)

![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![1-ethyl-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B5317683.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)

![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)